![molecular formula C24H35N3O2 B5380700 1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5380700.png)
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects, making it a promising candidate for the treatment of various medical conditions.
Wirkmechanismus
CR845 exerts its effects through activation of the kappa opioid receptor. This receptor is primarily found in the central and peripheral nervous systems and is involved in the modulation of pain, inflammation, and stress responses. Activation of the kappa opioid receptor by CR845 leads to the inhibition of pain signaling pathways and the reduction of inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, CR845 has been shown to have other biochemical and physiological effects. For example, it has been found to reduce itching in animal models of pruritus. Additionally, CR845 has been shown to have anti-depressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CR845 in lab experiments is its specificity for the kappa opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation of using CR845 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on CR845. One area of interest is its potential as a treatment for chronic pain conditions, such as fibromyalgia. Additionally, CR845 may have potential as a treatment for pruritus associated with various medical conditions, such as chronic kidney disease. Further research is also needed to fully understand the mechanism of action of CR845 and its potential effects on other physiological systems.
Synthesemethoden
The synthesis of CR845 involves several steps, starting with the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with N-(2,5-dimethylbenzyl)amine to yield the final product, CR845.
Wissenschaftliche Forschungsanwendungen
CR845 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, CR845 has been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-17-5-6-18(2)21(14-17)15-25-23(28)20-4-3-11-27(16-20)22-9-12-26(13-10-22)24(29)19-7-8-19/h5-6,14,19-20,22H,3-4,7-13,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXCDNZCLAKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.